Cas no 610284-27-0 (2-Bromo-3-phenylnaphthalene)

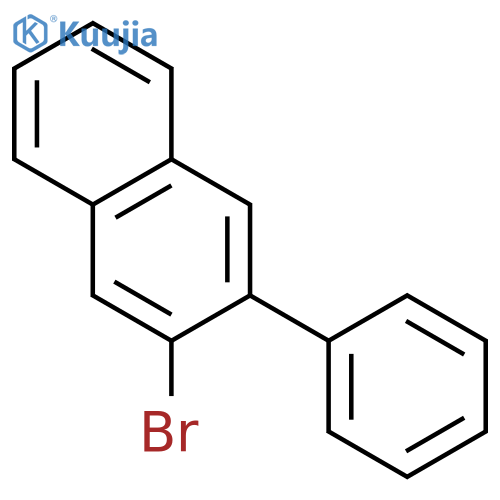

2-Bromo-3-phenylnaphthalene structure

商品名:2-Bromo-3-phenylnaphthalene

2-Bromo-3-phenylnaphthalene 化学的及び物理的性質

名前と識別子

-

- 2-bromo-3-phenylnaphthalene

- 2-Phenyl-3-bromonaphthalene

- SCHEMBL13319097

- DTXSID70477104

- DB-084029

- F84589

- 610284-27-0

- DTXCID40427914

- 2-Bromo-3-phenylnaphthalene

-

- インチ: 1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H

- InChIKey: GDQSRRFKYLCYMF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 282.00441 g/mol

- どういたいしつりょう: 282.00441 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 283.16

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.381±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (1.6E-4 g/L) (25 ºC),

2-Bromo-3-phenylnaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EGPW-5g |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 5g |

$658.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643038-10g |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 10g |

¥8022.00 | 2024-05-07 | |

| Aaron | AR00EGY8-1g |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 1g |

$175.00 | 2025-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643038-100mg |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 100mg |

¥404.00 | 2024-05-07 | |

| A2B Chem LLC | AG74052-10g |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 10g |

$1125.00 | 2024-04-19 | |

| A2B Chem LLC | AG74052-100mg |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 100mg |

$62.00 | 2024-04-19 | |

| 1PlusChem | 1P00EGPW-100mg |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 100mg |

$65.00 | 2024-04-22 | |

| Aaron | AR00EGY8-10g |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 10g |

$900.00 | 2025-02-13 | |

| 1PlusChem | 1P00EGPW-10g |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 10g |

$1005.00 | 2024-04-22 | |

| Aaron | AR00EGY8-100mg |

2-Bromo-3-phenylnaphthalene |

610284-27-0 | 98% | 100mg |

$42.00 | 2025-02-13 |

2-Bromo-3-phenylnaphthalene 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

610284-27-0 (2-Bromo-3-phenylnaphthalene) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量